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Compound of Interest

Compound Name: R547

Cat. No.: B1678716 Get Quote

An In-depth Technical Guide on the R547 Diaminopyrimidine Compound Class for

Researchers, Scientists, and Drug Development Professionals.

The R547 diaminopyrimidine compound class represents a significant advancement in the field

of oncology, specifically in the development of targeted cancer therapies. R547, a prominent

member of this class, is a potent and selective, ATP-competitive inhibitor of cyclin-dependent

kinases (CDKs), which are crucial regulators of the cell cycle.[1][2] Dysregulation of CDK

activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

[1][2] This technical guide provides a comprehensive overview of the R547 diaminopyrimidine

compound class, including its mechanism of action, quantitative efficacy data, and detailed

experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Cyclin-
Dependent Kinases
The primary mechanism of action for the R547 diaminopyrimidine compound class is the potent

and selective inhibition of key cell cycle-regulating CDKs. R547 has been shown to effectively

inhibit CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity.[1] By binding to the

ATP-binding pocket of these kinases, R547 prevents the phosphorylation of their substrates,

thereby halting cell cycle progression.[1]
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One of the critical downstream effects of R547-mediated CDK inhibition is the reduced

phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active

and binds to the E2F transcription factor, preventing the transcription of genes required for the

G1 to S phase transition.[1] This leads to a cell cycle block at the G1 and G2 phases, ultimately

inhibiting tumor cell proliferation.[1][2] Furthermore, this sustained cell cycle arrest has been

shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2][3]
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Figure 1: Simplified signaling pathway of R547 action. (Max Width: 760px)

Quantitative Data Presentation
The efficacy of the R547 diaminopyrimidine compound class has been quantified through

various in vitro and in vivo studies. The following tables summarize the key quantitative data

available for R547.

Table 1: In Vitro Inhibitory Activity of R547
Target Ki (nmol/L)

CDK1/cyclin B 1-3

CDK2/cyclin E 1-3

CDK4/cyclin D1 1-3

Other Kinases >5,000
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Data sourced from DePinto et al. (2006).[1]

Table 2: In Vitro Anti-proliferative Activity of R547 in
Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µmol/L)

HCT116 Colon Carcinoma ≤ 0.60

Hep G2 Hepatocellular Carcinoma 88 (at 48h)

H-4-II-E Rat Hepatoma 66 (at 24h), 23 (at 48h)

Various

Breast, Lung, Prostate, Cervix,

Melanoma, B-cell lymphoma,

Osteosarcoma

~0.05 - 0.60

Data compiled from DePinto et al. (2006) and Hacioğlu et al. (2020).[1][3]

Table 3: In Vivo Antitumor Activity of R547 in Human
Tumor Xenograft Models

Xenograft Model Tumor Type Dosing Regimen
Tumor Growth
Inhibition

HCT116 Colon Carcinoma Oral, daily Significant

Various (6) Multiple
Oral (daily) or IV

(once weekly)
Significant

MTLn3 Rat Mammary Tumor Oral, once weekly Dose-dependent

Data sourced from DePinto et al. (2006).[1]

Table 4: Phase I Clinical Trial Data for R547
(NCT00400296)
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Parameter Finding

Tolerable Dose
155 mg/m² as a 90 or 180 min infusion on Day 1

and Day 8 of a 21-day cycle.

Dose-Limiting Toxicities (DLTs)

At 195 mg/m² (90 min infusion): Grade 3

somnolence, confusion, fatigue. At 195 mg/m²

(180 min infusion): Grade 3 pruritus.

Common Adverse Events
Nausea, fatigue, emesis, headache,

hypotension (mostly Grade 1/2).

Pharmacodynamics

Exposure-dependent decrease in the ratio of

phosphorylated Rb to total Rb in peripheral

blood mononuclear cells.

Antitumor Activity

Tumor regression in one patient with metastatic

squamous cell carcinoma; 8 other patients

received ≥ 4 cycles.

Data from a 2007 ASCO meeting abstract.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for key experiments used in the characterization of the R547
diaminopyrimidine compound class.

CDK Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of R547
against specific CDK/cyclin complexes.

Materials:

Recombinant human CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1

R547 compound

ATP, [γ-33P]ATP
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Substrate (e.g., Histone H1 for CDK1 and CDK2, GST-Rb for CDK4)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

96-well filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of the R547 compound in DMSO.

In a 96-well plate, combine the kinase, substrate, and R547 (or DMSO for control) in the

kinase reaction buffer.

Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to

remove unincorporated [γ-33P]ATP.

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

Calculate the percentage of inhibition for each R547 concentration and determine the IC50

value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of ATP is

known.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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